molecular formula C11H14N2O2S2 B13005640 4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13005640
M. Wt: 270.4 g/mol
InChI Key: BSOXARJTPCQCBD-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a tert-butyl group, a methylsulfonyl group, and a thioxo group attached to a dihydropyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a suitable pyridine derivative and introduce the tert-butyl, methylsulfonyl, and thioxo groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts like nickel (Ni) or rhodium (Rh).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃)

    Reducing agents: H₂/Ni, H₂/Rh, zinc (Zn)/hydrochloric acid (HCl)

    Nucleophiles: NaOCH₃, LiAlH₄

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide
  • 4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-methanol

Uniqueness

4-(tert-Butyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl and methylsulfonyl groups, along with the thioxo and carbonitrile functionalities, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N2O2S2

Molecular Weight

270.4 g/mol

IUPAC Name

4-tert-butyl-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O2S2/c1-11(2,3)9-7(5-12)10(16)13-6-8(9)17(4,14)15/h6H,1-4H3,(H,13,16)

InChI Key

BSOXARJTPCQCBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=S)NC=C1S(=O)(=O)C)C#N

Origin of Product

United States

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